
Bromodi(o-tolyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodi(o-tolyl)phosphine is an organophosphorus compound with the chemical formula C14H14BrP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups, two of which are o-tolyl groups and one is a bromine atom. This compound is of interest due to its applications in various fields, including catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromodi(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with phosphorus tribromide. The reaction typically proceeds as follows:
Preparation of o-tolylmagnesium bromide: This is achieved by reacting o-tolyl bromide with magnesium in anhydrous ether.
Reaction with phosphorus tribromide: The o-tolylmagnesium bromide is then reacted with phosphorus tribromide to yield this compound.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromodi(o-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: It can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Bromodi(o-tolyl)phosphine has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of phosphine-containing polymers and materials with unique electronic properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of bromodi(o-tolyl)phosphine in catalysis involves its ability to coordinate with transition metals, forming active catalytic species. These metal-phosphine complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(o-tolyl)phosphine: Similar in structure but with three o-tolyl groups instead of two and no bromine atom.
Triphenylphosphine: Contains three phenyl groups instead of o-tolyl groups.
Di(o-tolyl)phosphine: Contains two o-tolyl groups and one hydrogen atom instead of a bromine atom.
Uniqueness
Bromodi(o-tolyl)phosphine is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile reagent in organic synthesis and catalysis, offering different reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C14H14BrP |
|---|---|
Poids moléculaire |
293.14 g/mol |
Nom IUPAC |
bromo-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C14H14BrP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
NBRSVRBGWFULSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(C2=CC=CC=C2C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


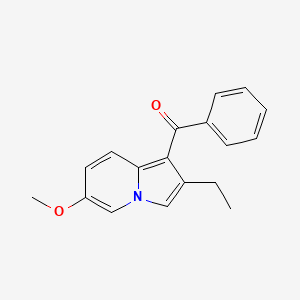
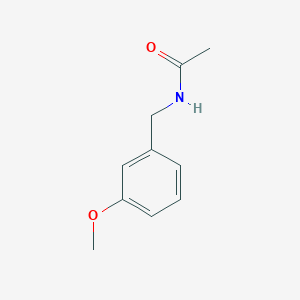
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
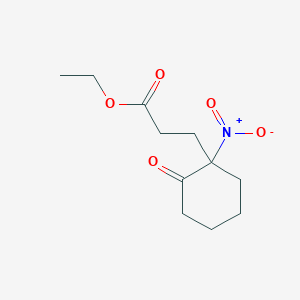

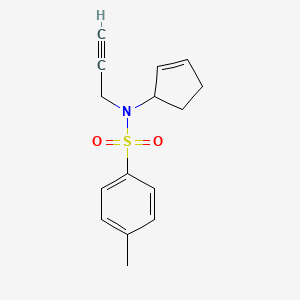
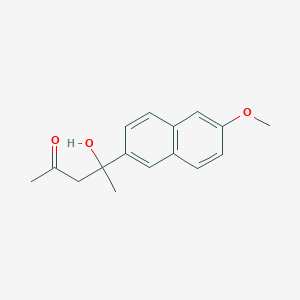

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
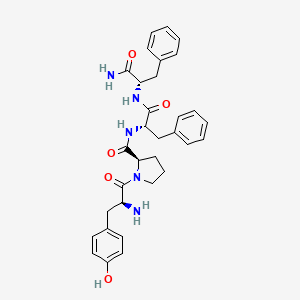

![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
